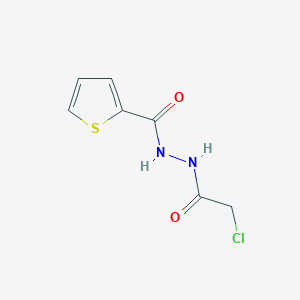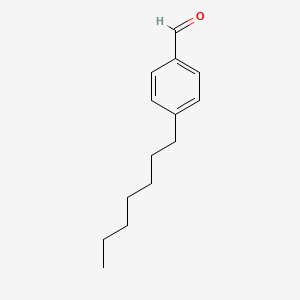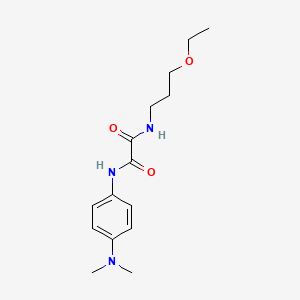![molecular formula C12H13N3O2 B2925138 4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-93-8](/img/structure/B2925138.png)
4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as 4-{[(4-methoxyphenyl)amino]methylidene}-3-methyl-4,5-dihydro-1H-pyrazol-5-one . It is a chemical compound with a variety of potential applications in the field of chemistry and pharmacology .
Molecular Structure Analysis
The molecular structure of this compound consists of asymmetric units of C16H20N2O . It belongs to the class of organic compounds known as aniline and substituted anilines .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A significant application of pyrazole derivatives, closely related to 4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, is in the corrosion inhibition of metals. Singh et al. (2020) explored the green synthesis of pyrazol derivatives and their effectiveness in mitigating corrosion of N80 steel in a simulated acidizing environment, commonly used in the petroleum industry for oil well stimulation. The study demonstrated the compounds' potential in forming a protective layer on the steel surface, with a protection efficiency of up to 98.4% for one of the derivatives, showcasing their utility in extending the lifespan of industrial equipment without the adverse effects typically associated with synthetic inhibitors (Singh, Ansari, Quraishi, & Kaya, 2020).
Synthetic Chemistry Applications
In the realm of synthetic chemistry, pyrazole derivatives, including compounds structurally similar to 4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, serve as versatile building blocks. For example, Mahata et al. (2003) demonstrated the use of such compounds for the efficient synthesis of five and six-membered heterocycles with aldehyde functionality. This work highlights the compounds' role in regiospecific synthesis, contributing to the development of novel pharmacophores and materials with potential application in drug discovery and material science (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Material Science
Within material science, the structural motifs of pyrazole derivatives are instrumental in the development of new materials. Budzisz et al. (2004) investigated the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) ions. These complexes are of interest for their potential applications in catalysis and as components in electronic materials, offering insights into the versatility of pyrazole derivatives in material science applications (Budzisz, Małecka, & Nawrot, 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]-5-methyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-11(12(16)15-14-8)7-13-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZNTHWJQQTYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide](/img/structure/B2925059.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2925064.png)





![Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2925072.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2925073.png)


![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)